molecular formula C17H15NO4S2 B2448570 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034249-22-2

4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2448570
CAS No.: 2034249-22-2
M. Wt: 361.43
InChI Key: WWEJORWQORCUKS-UHFFFAOYSA-N
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Description

4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a high-purity chemical compound supplied for research purposes. This molecule features a unique molecular architecture, incorporating a biheteroaromatic system consisting of furan and thiophene rings, linked to a 4-acetylbenzenesulfonamide group . This structural motif is similar to other sulfonamide derivatives that are investigated in various scientific fields . The presence of the sulfonamide functional group is of significant interest in medicinal chemistry and chemical biology, as this class of compounds is known to exhibit a wide range of pharmacological activities, often acting as enzyme inhibitors. The acetyl moiety provides a potential site for further chemical modification, making this compound a valuable building block or intermediate in the synthesis of more complex molecules for research applications . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-acetyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-12(19)13-4-7-15(8-5-13)24(20,21)18-11-14-6-9-16(22-14)17-3-2-10-23-17/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEJORWQORCUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene and furan intermediates, followed by their coupling with benzenesulfonamide. The acetylation step is usually performed last to introduce the acetyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, or potassium permanganate.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer a range of chemical reactivity and potential applications. The presence of both thiophene and furan rings, along with the sulfonamide and acetyl groups, makes it a versatile compound for various scientific research fields.

Biological Activity

4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide features a sulfonamide group, which is known for its biological activity. The presence of thiophene and furan rings suggests potential interactions with biological targets due to their electron-rich nature.

Table 1: Chemical Structure

ComponentDescription
Sulfonamide Group-SO2NH2
Acetyl Group-COCH3
Thiophene RingC4H3S
Furan RingC4H4O

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various sulfonamide derivatives, including 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide. The disc diffusion method was employed to assess antibacterial efficacy against standard bacterial strains.

Findings:

  • Inhibition Zone Diameter : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 6.45 mg/mL to 6.72 mg/mL, indicating notable antibacterial activity.

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed using carrageenan-induced paw edema in rats.

Results:

  • The compound significantly reduced edema at various time points, demonstrating an effectiveness comparable to established anti-inflammatory agents.
  • The percentage inhibition of edema was calculated as follows:
    • At 1 hour: 94.69%
    • At 2 hours: 89.66%
    • At 3 hours: 87.83%

Table 2: Biological Activity Summary

Activity TypeTest MethodResults
AntimicrobialDisc DiffusionSignificant inhibition against E. coli and S. aureus
Anti-inflammatoryCarrageenan-induced edema94.69% inhibition at 1 hour

The mechanism by which 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide exerts its biological effects may involve the inhibition of key enzymes or pathways associated with bacterial growth and inflammation.

  • Enzyme Inhibition : Sulfonamides typically inhibit dihydropteroate synthase, a critical enzyme in bacterial folate synthesis.
  • Inflammatory Pathways : The compound may also modulate inflammatory cytokines, thereby reducing edema formation.

Study on Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated a series of benzenesulfonamides, including our compound, for their antimicrobial properties against resistant strains.

Key Findings :

  • The compound showed superior activity compared to traditional antibiotics like penicillin.
  • It was effective against biofilm-forming bacteria, which are notoriously difficult to treat.

Study on Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects in an animal model, demonstrating that compounds similar to 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide could significantly reduce inflammatory markers in serum.

:
The studies indicate that this compound holds promise for further development as both an antimicrobial and anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-acetyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide, and what are the critical parameters affecting yield and purity?

  • Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:

  • Sulfonylation : Reacting a benzenesulfonyl chloride derivative with an amine-containing intermediate (e.g., (5-(thiophen-2-yl)furan-2-yl)methylamine) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Acetylation : Introducing the acetyl group via Friedel-Crafts acylation or nucleophilic substitution, depending on the reactivity of the aromatic ring .
  • Heterocycle Coupling : Suzuki-Miyaura cross-coupling to attach the thiophene-furan moiety, requiring palladium catalysts and optimized ligand systems .
    • Critical Parameters :
  • Temperature : Excess heat can lead to decomposition of sensitive functional groups (e.g., sulfonamide or acetyl groups).
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2 mechanisms, while non-polar solvents (e.g., toluene) favor cyclization .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the pure product .

Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopic Techniques :

  • NMR : 1^1H and 13^13C NMR can confirm the presence of the acetyl group (δ ~2.6 ppm for CH3_3, 190–210 ppm for carbonyl in 13^13C) and sulfonamide protons (δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., [M+Na]+^+ peak matching theoretical mass) .
    • Crystallographic Methods :
  • Single-crystal X-ray diffraction using SHELX software for refinement can resolve 3D structure, including bond angles and torsional strain in the thiophene-furan moiety .
  • Visualization tools like ORTEP-3 or WinGX aid in interpreting electron density maps .

Advanced Research Questions

Q. What experimental design considerations are crucial for evaluating the biological activity of this compound, particularly in anticancer assays?

  • Cell Line Selection : Use panels of cancer cell lines (e.g., MCF-7, HeLa) with varying expression levels of target enzymes (e.g., carbonic anhydrase IX, implicated in tumor hypoxia) .
  • Dose-Response Curves : Test concentrations spanning 0.1–100 μM to determine IC50_{50} values, with cisplatin or doxorubicin as positive controls .
  • Mechanistic Studies :

  • Enzyme Inhibition Assays : Monitor carbonic anhydrase activity via stopped-flow CO2_2 hydration, comparing inhibition potency with acetazolamide .
  • Apoptosis Pathways : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis induction .

Q. How can conflicting data regarding the compound's solubility and bioavailability be systematically addressed?

  • Solubility Profiling :

  • Experimental : Measure solubility in PBS, DMSO, and simulated biological fluids (e.g., SIF/SGF) using HPLC quantification .
  • Computational : Apply Multiwfn software to calculate solvent-accessible surface area (SASA) and predict logP values .
    • Bioavailability Optimization :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
  • Nanocarrier Systems : Encapsulate the compound in liposomes or PLGA nanoparticles to improve pharmacokinetics .

Q. What strategies can be employed to modify the compound's structure to enhance target selectivity while minimizing off-target effects?

  • Structure-Activity Relationship (SAR) Studies :

  • Substituent Effects : Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .
  • Bioisosteric Replacement : Substitute the thiophene ring with furan or pyrrole to reduce hepatotoxicity while maintaining π-π stacking interactions .
    • Selectivity Screening :
  • Kinase Profiling : Use kinase inhibitor panels (e.g., Eurofins) to identify off-target kinase inhibition .
  • Molecular Docking : Simulate binding modes with AutoDock Vina to prioritize derivatives with higher affinity for the target (e.g., carbonic anhydrase IX) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity across different studies?

  • Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Compare IC50_{50} values across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
  • Orthogonal Validation : Confirm activity via alternative assays (e.g., Western blot for protein expression vs. cell viability assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.